molecular formula C10H10N4O3 B2373359 1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049512-88-0

1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2373359
CAS No.: 1049512-88-0
M. Wt: 234.215
InChI Key: MLENJRYRLBHMRN-UHFFFAOYSA-N
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Description

1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyridazine ring fused with an isoxazole moiety, which contributes to its unique chemical properties and potential biological activities.

Scientific Research Applications

1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antifungal and antibacterial activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a nitrile oxide.

    Coupling Reactions: The final step involves coupling the pyridazine and isoxazole rings through a carboxamide linkage, which can be achieved using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles like amines or thiols can replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carboxamides or thiocarboxamides.

Mechanism of Action

The mechanism of action of 1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(5-trifluoromethyl-1,3,4-thiadiazole-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

Uniqueness

1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of a pyridazine ring and an isoxazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-N-(5-methyl-1,2-oxazol-3-yl)-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-6-5-8(13-17-6)11-10(16)7-3-4-9(15)14(2)12-7/h3-5H,1-2H3,(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLENJRYRLBHMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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